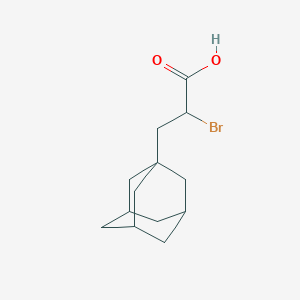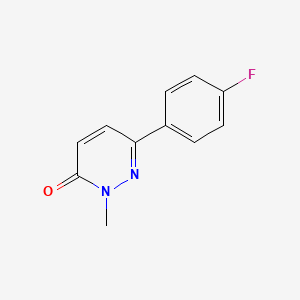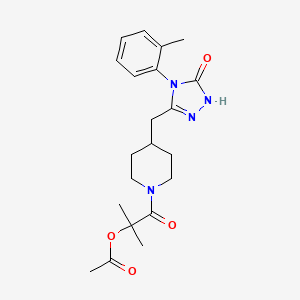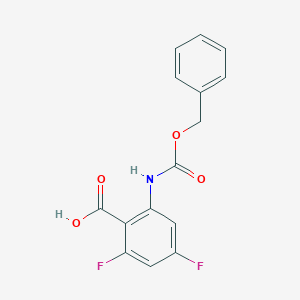![molecular formula C22H19ClN6O2 B2970036 8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921538-06-9](/img/structure/B2970036.png)
8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years . For example, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Generally, they are characterized by the presence of two signals for C=O groups in their IR absorption spectra .Applications De Recherche Scientifique
Oxidizing Agents and Chemical Synthesis
- Oxidizing Agents: Compounds similar to the one have been used as effective oxidizing agents. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing its potential in chemical synthesis processes (Zolfigol et al., 2006).
Antitumor and Biological Activities
- Antitumor Activities: Some purine derivatives, including those related to triazino and triazolopurines, have been synthesized and evaluated for their antitumor activities. These compounds offer a glimpse into the potential biomedical applications of similar chemical structures (Ueda et al., 1987).
Antifungal and Physicochemical Properties
- Antifungal Properties: A novel potential antifungal compound within the 1,2,4-triazole class has shown poor solubility in buffer solutions and hexane, with better solubility in alcohols, indicating its pharmacologically relevant physicochemical properties (Volkova et al., 2020).
Polymer Chemistry
- Polymer Modification: Triazolinediones, including those with phenyl and chlorophenyl substituents, have been utilized in the modification of polymers through electrophilic aromatic substitution, indicating their relevance in materials science and polymer chemistry (Kuhrau & Stadler, 1990).
Anticancer Agents
- Anticancer Agents: Research on fused triazolopurine derivatives has shown promising anti-proliferative activity against human cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Sucharitha et al., 2021).
Mécanisme D'action
Target of Action
1,2,4-Triazoles are heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific structure and the enzymes or receptors they interact with. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,4-triazoles depend on their targets. They can influence a wide range of pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s specific structure and the route of administration .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazoles .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(2-chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-8-4-3-5-9-14)21-25-24-18(29(19)21)15-10-6-7-11-16(15)23/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMIVPKNCIOBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752455 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)


![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)